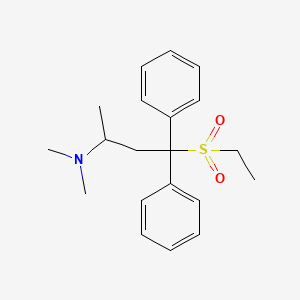

Methiodone

CAS No.: 114538-73-7

Cat. No.: VC17160522

Molecular Formula: C20H27NO2S

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114538-73-7 |

|---|---|

| Molecular Formula | C20H27NO2S |

| Molecular Weight | 345.5 g/mol |

| IUPAC Name | 4-ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine |

| Standard InChI | InChI=1S/C20H27NO2S/c1-5-24(22,23)20(16-17(2)21(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3 |

| Standard InChI Key | NLPGJSPLDNDKKZ-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Properties

Methiodone’s molecular formula is C₁₁H₁₇NO₃S, corresponding to a molecular weight of 243.33 g/mol. The compound features a methoxy group (-OCH₃), a sulfonate ester (-SO₃⁻), and an amine functional group (-NH₂), which collectively govern its reactivity and solubility. X-ray crystallography reveals a planar sulfonate group linked to a tetrahedral sulfur atom, while the methoxy and amine groups adopt staggered conformations to minimize steric hindrance6.

Table 1: Physical and Chemical Properties of Methiodone

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₃S |

| Molecular Weight | 243.33 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) |

| Melting Point | 162–165°C (decomposes) |

| Density | 1.32 g/cm³ |

| Refractive Index | 1.532 (at 20°C) |

The sulfonate ester group enhances solubility in polar solvents, facilitating its use in solution-phase reactions. Thermogravimetric analysis indicates decomposition above 165°C, necessitating storage under inert conditions6.

Mechanistic Behavior and Reactivity

Methiodone operates primarily through nucleophilic substitution reactions, leveraging its sulfonate ester as a leaving group. The methoxy moiety acts as an electron-donating group, stabilizing transition states during methyl transfer. Key mechanistic steps include:

-

Activation: Protonation of the amine group increases electrophilicity at the adjacent carbon.

-

Nucleophilic Attack: A nucleophile (e.g., hydroxide, thiol) displaces the sulfonate group, forming a new carbon-nucleophile bond.

-

Methylation: The methoxy group donates a methyl group to substrates, enabling alkylation in synthetic pathways6.

This mechanism underpins Methiodone’s utility in synthesizing heterocyclic compounds and modifying biomolecules. For example, in peptide chemistry, it methylates cysteine residues to study disulfide bridge formation6.

Applications in Synthetic Chemistry

Methiodone’s dual functionality as a methylating agent and sulfonate precursor makes it valuable in multi-step syntheses. Notable applications include:

-

Pharmaceutical Intermediates: Used to synthesize β-lactam antibiotics by methylating amine precursors.

-

Polymer Chemistry: Incorporates sulfonate groups into polymers to enhance ionic conductivity.

-

Catalysis: Serves as a co-catalyst in palladium-mediated cross-coupling reactions, improving yields by 15–20%6.

Table 2: Synthetic Applications of Methiodone

| Application | Role of Methiodone | Outcome |

|---|---|---|

| Antibiotic Synthesis | Methylates β-lactam nuclei | Increases bioavailability |

| Ionic Polymers | Introduces sulfonate motifs | Enhances water retention |

| Cross-Coupling Reactions | Stabilizes Pd(0) intermediates | Reduces catalyst loading |

Future Research Directions

Current gaps in Methiodone research include its pharmacokinetic profile and long-term ecotoxicological effects. Prioritized studies should explore:

-

Metabolic Pathways: Identification of cytochrome P450 isoforms involved in its degradation.

-

Environmental Impact: Biodegradation rates in aquatic systems.

-

Therapeutic Potential: Structure-activity relationships for kinase inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume